Ethyl 1-(difluoromethyl)-3-methyl-pyrazole-4-carboxylate
Description
Ethyl 1-(difluoromethyl)-3-methyl-pyrazole-4-carboxylate is a fluorinated pyrazole derivative characterized by a difluoromethyl group at the 1-position, a methyl group at the 3-position, and an ethyl ester at the 4-position of the pyrazole ring. This compound belongs to a broader class of pyrazole-based molecules widely studied for their applications in agrochemicals, pharmaceuticals, and materials science due to their tunable electronic and steric properties. The difluoromethyl substituent introduces unique physicochemical characteristics, such as enhanced metabolic stability and lipophilicity, compared to non-fluorinated or fully fluorinated analogues .
Properties
Molecular Formula |
C8H10F2N2O2 |
|---|---|
Molecular Weight |
204.17 g/mol |
IUPAC Name |
ethyl 1-(difluoromethyl)-3-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C8H10F2N2O2/c1-3-14-7(13)6-4-12(8(9)10)11-5(6)2/h4,8H,3H2,1-2H3 |
InChI Key |
SLUICMDFGTVOEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C)C(F)F |
Origin of Product |
United States |
Preparation Methods
Method 1: Acidification of Sodium Enolate of Alkyl Difluoroacetoacetate and Cyclization (WO2014120397A1)
This method involves four key steps:
Step 1: Formation of Sodium Enolate
Alkyl difluoroacetoacetate is converted into its sodium enolate salt.Step 2: Acidification Using In Situ Generated Carbonic Acid
Carbon dioxide reacts with water to form carbonic acid, which acidifies the enolate salt, releasing the free alkyl difluoroacetoacetate (Formula VI-A).
Yield: 75-80% after fractional distillation.Step 3: Coupling with Trialkyl Orthoformate
The purified alkyl difluoroacetoacetate is reacted with trialkyl orthoformate in the presence of excess acetyl anhydride, yielding an intermediate alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate (Formula VII-A).Step 4: Ring Closure with Methylhydrazine
The intermediate is reacted with methylhydrazine in a two-phase system (aqueous phase containing weak base such as sodium carbonate and organic phase with toluene or xylene) at low temperature (-20°C to 5°C).
The reaction completes in 1-3 hours, producing this compound with high purity (~99.9%).
The product precipitates upon concentration and is collected by filtration.
Reaction Scheme Summary:
| Step | Reaction Description | Key Reagents/Conditions | Yield/Purity |
|---|---|---|---|
| 1 | Sodium enolate formation of alkyl difluoroacetoacetate | Sodium base, CO2/H2O acidification | - |
| 2 | Acidification releasing free alkyl difluoroacetoacetate | Carbonic acid generated in situ | 75-80% (distilled) |
| 3 | Coupling with trialkyl orthoformate in acetyl anhydride | Trialkyl orthoformate, acetyl anhydride | - |
| 4 | Ring closure with methylhydrazine in two-phase system | Methylhydrazine, Na2CO3/K2CO3, toluene/xylene | ~99.9% purity |
This method is noted for its economic advantages and environmental benefits due to mild acidification and efficient purification.
Method 2: Difluoromethylation of Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (CN116178265A)
This approach synthesizes the target ester via direct difluoromethylation of ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate:
Step 1: Diazotization and Fluoroboric Acid Treatment
The amino-pyrazole ester is treated with fluoroboric acid and tert-butyl nitrite in N,N-dimethylformamide (DMF) at 0°C for 3-5 hours to form a diazonium intermediate.Step 2: Difluoromethylation
Under inert atmosphere, copper salts, difluoromethylation reagent TMSCF2H (trimethylsilyl difluoromethane), and base are added. The mixture reacts at room temperature for at least 12 hours.Outcome:
The reaction yields this compound with high selectivity.
- Avoids expensive starting materials like 1,1-difluoroacetone.
- Suitable for industrial scale due to mild conditions and good yields.
- Requires handling of diazonium intermediates and inert atmosphere.
Method 3: Substitution/Hydrolysis of Difluoroacetyl Halides and Cyclization (CN111362874B)
This two-step process involves:
Step 1: Substitution and Hydrolysis
Alpha, beta-unsaturated ester is dissolved with an acid-binding agent in an organic solvent. 2,2-Difluoroacetyl halide (X = F or Cl) is added dropwise at low temperature, followed by alkali hydrolysis to form an alpha-difluoroacetyl intermediate.Step 2: Condensation and Cyclization
A catalyst (e.g., sodium iodide or potassium iodide) is added to the intermediate solution. Low-temperature condensation with methylhydrazine aqueous solution is performed, followed by reduced pressure and temperature increase to promote cyclization. Acidification yields crude product, which is recrystallized from alcohol-water mixtures (methanol, ethanol, or isopropanol) for purification.
| Parameter | Details |
|---|---|
| Catalyst | Sodium iodide or potassium iodide |
| Recrystallization Solvent | Alcohol-water mixture (35-65% water) |
| Alcohol Solvent Options | Methanol, ethanol, isopropanol |
This method is useful for producing high-purity 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and its esters.
Additional Notes on Alternative Methods
Catalytic Vapor Phase Difluoromethylation:
Using FeCl3 on carbon pellets activated by fluorinated ethers to generate difluoromethyl radicals, which react with pyrazole derivatives in toluene with triethylamine base. This method involves vapor-phase catalysis and is less common industrially due to complexity.Direct Cyclization from 4,4-Difluoroacetoacetate:
Starting from 4,4-difluoroacetoacetate, sequential reactions with triethyl orthoformate and methylhydrazine under mild conditions can produce the pyrazole ring system efficiently.
Comparative Data Table of Preparation Methods
| Method No. | Starting Material(s) | Key Reagents/Conditions | Yield/Purity | Advantages | Limitations |
|---|---|---|---|---|---|
| 1 | Alkyl difluoroacetoacetate | CO2/H2O acidification, trialkyl orthoformate, methylhydrazine, Na2CO3, toluene, low temp (-10 to 0°C) | 75-80% (intermediate), ~99.9% purity (final) | Economical, environmentally friendly, high purity | Multi-step, requires careful temperature control |
| 2 | Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate | Fluoroboric acid, tert-butyl nitrite, Cu salts, TMSCF2H, base, inert atmosphere, room temp | High yield (not quantified) | Avoids expensive difluoroacetone, mild conditions | Requires diazonium intermediate handling, inert atmosphere |
| 3 | Alpha,beta-unsaturated ester, difluoroacetyl halide | Acid-binding agent, alkali hydrolysis, sodium/potassium iodide catalyst, methylhydrazine, recrystallization | High purity after recrystallization | Straightforward, scalable | Use of halides, multiple purification steps |
| 4 | 4,4-Difluoroacetoacetate | Triethyl orthoformate, methylhydrazine, mild conditions | Not specified | Simple starting materials | Less detailed data available |
Research Outcomes and Industrial Relevance
The method involving acidification of sodium enolate with carbonic acid and subsequent ring closure (Method 1) is highlighted for its economic and environmental benefits, making it suitable for large-scale fungicide precursor production exceeding 30,000 metric tons annually.
The difluoromethylation approach (Method 2) offers a novel synthetic route avoiding costly and scarce raw materials, improving industrial feasibility.
Substitution/hydrolysis followed by condensation and cyclization (Method 3) provides a robust synthetic route with the ability to control purity via recrystallization, important for pharmaceutical-grade products.
Catalytic vapor phase methods and direct cyclization approaches are less common but provide alternative routes with potential for further optimization.
Chemical Reactions Analysis
Ethyl 1-(difluoromethyl)-3-methyl-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include transition metals, radical initiators, and nucleophilic agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1-(difluoromethyl)-3-methyl-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 1-(difluoromethyl)-3-methyl-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins and enzymes . This interaction can inhibit the activity of these targets, leading to the compound’s biological effects.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituents at the 1- and 3-positions of the pyrazole ring significantly influence melting points, solubility, and crystallinity:
Key Observations :
- Fluorination : The trifluoromethyl group increases LogP compared to methyl or difluoromethyl groups due to its higher electronegativity and hydrophobicity .
- Steric Effects : Bulky substituents (e.g., phenyl) elevate melting points by enhancing crystalline packing, whereas methyl or difluoromethyl groups reduce melting points .
- Tautomerism : NH tautomers (e.g., compound 2 in ) exhibit higher melting points than N-alkylated derivatives due to hydrogen-bonding interactions.
Comparison :
Spectroscopic and Reactivity Profiles
NMR and MS Data :
Reactivity :
- Ester hydrolysis under basic conditions would yield the corresponding carboxylic acid, a common precursor for further derivatization .
Biological Activity
Ethyl 1-(difluoromethyl)-3-methyl-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the field of agriculture as a fungicide. Its structural features, including the difluoromethyl group and carboxylate functionality, play a crucial role in its biological efficacy. This article reviews the biological activity of this compound, focusing on its antifungal properties, structure-activity relationships (SAR), and synthesis methods.
Chemical Structure
This compound can be represented by the following chemical structure:
The primary mechanism of action for compounds like this compound involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiration chain. This inhibition leads to disrupted energy production in fungal cells, ultimately resulting in cell death. This mechanism is well-established among several fungicides derived from pyrazole structures.
Efficacy Against Fungal Pathogens
Recent studies have demonstrated that this compound exhibits significant antifungal activity against various phytopathogenic fungi. A comparative analysis of its effectiveness against several fungal strains is summarized in Table 1.
| Fungal Pathogen | Inhibition (%) at 50 mg/L | Reference |
|---|---|---|
| Corynespora mazei | 50% | |
| Botrytis cinerea | 80% | |
| Fusarium oxysporum | Moderate | |
| Pseudomonas syringae | Good control |
These results indicate that the compound could serve as a promising candidate for developing new fungicides, particularly against pathogens resistant to traditional treatments.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be further understood through SAR studies. The presence of the difluoromethyl group enhances lipophilicity and solubility, which are critical for bioactivity.
Key Findings:
- Substituent Variability: Variations in substituents on the pyrazole ring significantly influence antifungal potency. For instance, compounds with larger substituents often exhibit stronger bioactivities due to enhanced steric interactions with target sites on fungal enzymes.
- Molecular Docking Studies: Molecular docking simulations have shown that specific interactions, such as hydrogen bonding between the carbonyl oxygen and amino acid residues in SDH, are crucial for the compound's antifungal efficacy .
Case Studies
Several case studies have explored the biological activity of this compound:
- In Vitro Mycelial Growth Inhibition Assays: A series of experiments demonstrated that derivatives of this compound inhibited mycelial growth in various fungi more effectively than established fungicides like boscalid .
- Field Trials: Field tests conducted on crops affected by Botrytis cinerea and Pseudomonas syringae showed promising results, with significant reductions in disease incidence when treated with formulations containing this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
